molecular formula C7H11N3O2 B13527946 propyl 3-amino-1H-pyrazole-5-carboxylate

propyl 3-amino-1H-pyrazole-5-carboxylate

Cat. No.: B13527946
M. Wt: 169.18 g/mol
InChI Key: YPTBIPSDCQFPQW-UHFFFAOYSA-N
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Description

Propyl 3-amino-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a propyl group at the 3-position, an amino group at the 1-position, and a carboxylate group at the 5-position. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3-amino-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazine with a β-keto esterThe reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

Propyl 3-amino-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 3-amino-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of propyl 3-amino-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-amino-1H-pyrazole-5-carboxylate: Lacks the propyl group, which may affect its reactivity and biological activity.

    Propyl 3-hydroxy-1H-pyrazole-5-carboxylate: Substitutes the amino group with a hydroxyl group, leading to different chemical properties.

    Ethyl 3-amino-1H-pyrazole-5-carboxylate: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

Propyl 3-amino-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially improving its interaction with hydrophobic targets in biological systems .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

propyl 3-amino-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C7H11N3O2/c1-2-3-12-7(11)5-4-6(8)10-9-5/h4H,2-3H2,1H3,(H3,8,9,10)

InChI Key

YPTBIPSDCQFPQW-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC(=NN1)N

Origin of Product

United States

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